molecular formula C19H23F2N3O4S B2770708 ethyl 1-(3,5-difluorobenzyl)-3-((3-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate CAS No. 1251550-03-4

ethyl 1-(3,5-difluorobenzyl)-3-((3-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate

Cat. No. B2770708
M. Wt: 427.47
InChI Key: QGLPBJGDENBERT-UHFFFAOYSA-N
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Description

Ethyl 1-(3,5-difluorobenzyl)-3-((3-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C19H23F2N3O4S and its molecular weight is 427.47. The purity is usually 95%.
BenchChem offers high-quality ethyl 1-(3,5-difluorobenzyl)-3-((3-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 1-(3,5-difluorobenzyl)-3-((3-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Regioselective Synthesis of Pyrazoles : Research has demonstrated the p-TsOH catalyzed regioselective synthesis of bis-pyrazoles, showcasing the chemical versatility of pyrazole derivatives in creating complex molecular structures. This methodology could potentially be adapted for the synthesis of ethyl 1-(3,5-difluorobenzyl)-3-((3-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate and related compounds (C. Reddy & A. Nagaraj, 2008).

  • Antiglaucoma Activity of Pyrazole Derivatives : A study synthesizing pyrazole carboxylic acid derivatives demonstrated their inhibitory effects on carbonic anhydrase isoenzymes, suggesting potential applications in antiglaucoma therapy (R. Kasımoğulları et al., 2010).

  • Applications in Heterocyclic Synthesis : The synthesis of o- and p-halobenzyl sulfones, acting as precursors to various zwitterionic synthons, highlights the utility of these compounds in creating biologically active pharmaceuticals. This research might offer insights into the synthesis pathways applicable to ethyl 1-(3,5-difluorobenzyl)-3-((3-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate (Ana Costa, C. Nájera, & J. Sansano, 2002).

  • Synthesis of Fluorinated Pyrazole Analogs : The preparation of fluoromethyl analogs of herbicides based on pyrazosulfuron-ethyl highlights the role of fluorine substitutions in modifying the chemical and biological properties of pyrazole derivatives, suggesting potential for diversifying the applications of similar compounds (K. Morimoto et al., 1990).

Potential Applications

  • Anticancer and Anti-HCV Activities : The synthesis and characterization of celecoxib derivatives, including pyrazole sulfonamides, have demonstrated promising anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These findings underscore the therapeutic potential of structurally similar pyrazole derivatives in treating various diseases (Ş. Küçükgüzel et al., 2013).

  • Corrosion Inhibition : Pyranpyrazole derivatives have been identified as novel corrosion inhibitors for mild steel, which is crucial for industrial applications. Such properties might be explored in compounds with similar structural features for applications in material science and engineering (P. Dohare et al., 2017).

properties

IUPAC Name

ethyl 1-[(3,5-difluorophenyl)methyl]-3-(3-methylpiperidin-1-yl)sulfonylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F2N3O4S/c1-3-28-19(25)17-12-23(11-14-7-15(20)9-16(21)8-14)22-18(17)29(26,27)24-6-4-5-13(2)10-24/h7-9,12-13H,3-6,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLPBJGDENBERT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1S(=O)(=O)N2CCCC(C2)C)CC3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-(3,5-difluorobenzyl)-3-((3-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate

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